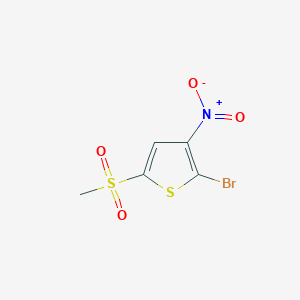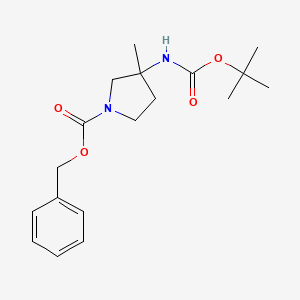
2-(Butan-2-yloxy)pyridine-4-carbonitrile
Overview
Description
“2-(Butan-2-yloxy)pyridine-4-carbonitrile” is a chemical compound with the CAS Number: 1249490-07-0 . It has a molecular weight of 176.22 and its IUPAC name is 2-sec-butoxyisonicotinonitrile . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12N2O/c1-3-8(2)13-10-6-9(7-11)4-5-12-10/h4-6,8H,3H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Scientific Research Applications
Computational Studies and Quantum Chemical Parameters
- Computational Analysis : The study by Etim et al. (2018) explores various C5H5N isomers, including Pyridine and its derivatives, through computational methods. Quantum chemical parameters such as dipole moment, bond distance and angle, enthalpy of formation, and vibrational frequencies were obtained, providing insights into the stability and structural characteristics of these compounds.
Reactions with Amino Alcohols and Formation of Complexes
- Reactions in Aqueous and Alcoholic Solutions : A study by Segl′a and Jamnický (1993) investigated the reaction of pyridine-2-carbonitrile with amino alcohols in the presence of Ni(II) salts, leading to the formation of stable complexes containing 2-(2-pyridinyl)-2-oxazolines. This research demonstrates the potential for creating novel compounds through the interaction of pyridine carbonitriles with other chemical agents.
Structural and Spectroscopic Analysis
- X-Ray and Spectroscopic Analysis : The study conducted by Tranfić et al. (2011) provides detailed insights into the structure and spectral properties of pyridine derivatives. X-ray diffraction and various spectroscopic techniques like FT-IR, FT-R, and NMR were used to analyze the structural differences and interactions in these compounds.
Crystal Structure and Molecular Interactions
- Crystal Structure Determination : Gotoh et al. (2008) studied the crystal structure of pyridine-4-carbonitrile–chloranilic acid. They observed how pyridine-4-carbonitrile molecules interact with chloranilic acid molecules, providing valuable information on the molecular interactions and structural arrangements of these compounds.
Synthesis of Derivatives and Antimicrobial Activity
- Synthesis of Novel Derivatives : Research by Bogdanowicz et al. (2013) explored the synthesis of new cyanopyridine derivatives from pyridine carbonitrile, investigating their antimicrobial activity against various bacteria. This signifies the potential application of these compounds in developing antimicrobial agents.
Safety and Hazards
The safety information for “2-(Butan-2-yloxy)pyridine-4-carbonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-butan-2-yloxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-3-8(2)13-10-6-9(7-11)4-5-12-10/h4-6,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGOOZYYBRKHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate](/img/structure/B1444822.png)
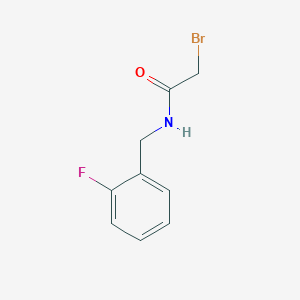
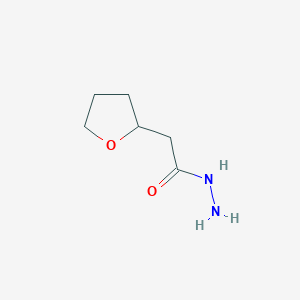

![2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol](/img/structure/B1444826.png)


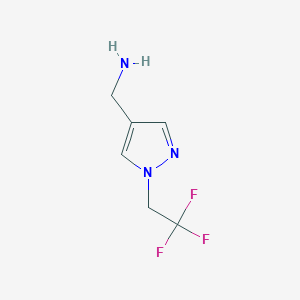

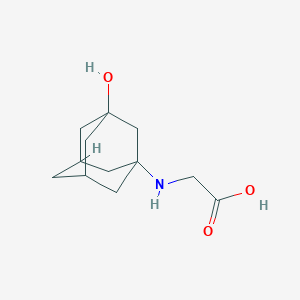
![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)
